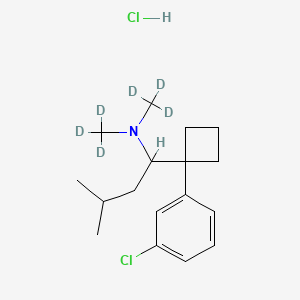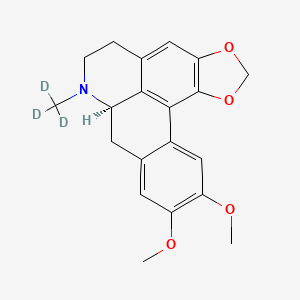
L-Dicentrine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Dicentrine-d3 is a deuterated form of dicentrine, an aporphine alkaloid. This compound is primarily used in biochemical and pharmacological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Dicentrine-d3 typically involves the incorporation of deuterium atoms into the dicentrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired purity and isotopic enrichment. The production process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product .
化学反应分析
Types of Reactions
L-Dicentrine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require the presence of a catalyst or a specific solvent to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce deuterated analogs with different degrees of hydrogenation. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile or electrophile used .
科学研究应用
L-Dicentrine-d3 has a wide range of scientific research applications, including:
Chemistry: It is used to study the reaction mechanisms and pathways of dicentrine and its derivatives.
Biology: this compound is used to investigate the metabolic pathways and pharmacokinetics of dicentrine in biological systems.
Medicine: Research on this compound has shown potential anticancer and anti-inflammatory properties.
Industry: this compound is used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of L-Dicentrine-d3 involves its interaction with various molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by modulating the activity of transcription factors such as NF-κB and AP-1. This leads to the activation of caspases and the inhibition of anti-apoptotic proteins, resulting in cell death . Additionally, this compound has been shown to inhibit the invasion and migration of cancer cells by suppressing the expression of invasive proteins and blocking key signaling pathways such as TAK1, p38, JNK, and Akt .
相似化合物的比较
L-Dicentrine-d3 is unique compared to other similar compounds due to the presence of deuterium atoms, which provide distinct advantages in research applications. Similar compounds include:
Dicentrinone: Another aporphine alkaloid with similar anticancer properties but different molecular targets and pathways.
Tetrandrine: An alkaloid with anti-inflammatory and anticancer properties, but with a different mechanism of action and molecular structure.
Fangchinoline: An alkaloid with similar biological activities but different chemical properties and molecular targets.
属性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
(12R)-16,17-dimethoxy-11-(trideuteriomethyl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene |
InChI |
InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1/i1D3 |
InChI 键 |
YJWBWQWUHVXPNC-XEVIKCSCSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCC2=CC3=C(C4=C2[C@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 |
规范 SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



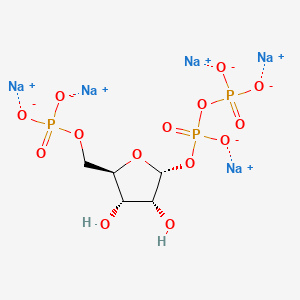


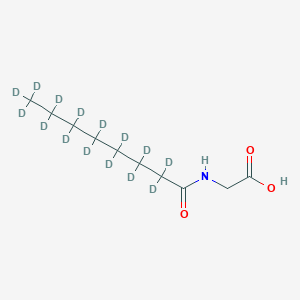

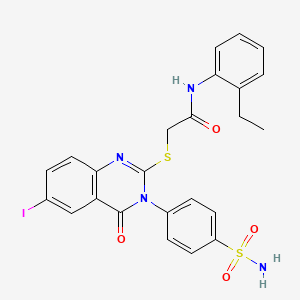

![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)

